1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene
Description
Properties
CAS No. |
90633-61-7 |
|---|---|
Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-methyl-4-oct-2-enylsulfonylbenzene |
InChI |
InChI=1S/C15H22O2S/c1-3-4-5-6-7-8-13-18(16,17)15-11-9-14(2)10-12-15/h7-12H,3-6,13H2,1-2H3 |
InChI Key |
GXRHJTTUERIFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-4-(oct-2-ene-1-thio)benzene
The thioether precursor is prepared via nucleophilic substitution between 4-methylbenzenethiol and 1-bromooct-2-ene. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate to deprotonate the thiol:
$$
\text{4-Methylbenzenethiol} + \text{1-Bromooct-2-ene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Methyl-4-(oct-2-ene-1-thio)benzene} + \text{KBr}
$$
Key parameters influencing yield include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric excess of 1-bromooct-2-ene (1.2–1.5 equivalents).
Oxidation to Sulfone
The thioether is oxidized using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example:
$$
\text{1-Methyl-4-(oct-2-ene-1-thio)benzene} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene} + \text{H}2\text{O}
$$
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60 | 6 | 78 |
| mCPBA | CH₂Cl₂ | 25 | 2 | 85 |
mCPBA offers higher yields and milder conditions, minimizing alkene isomerization.
Sulfonylation via Sulfonyl Chloride Intermediates
Direct sulfonylation of toluene derivatives using sulfonyl chlorides is challenging due to the deactivating nature of sulfonyl groups. However, this method can be adapted with directing groups or transition-metal catalysis.
Synthesis of Oct-2-ene-1-sulfonyl Chloride
Oct-2-ene-1-sulfonyl chloride is prepared by chlorination of oct-2-ene-1-thiol using chlorine gas in aqueous hydrochloric acid:
$$
\text{Oct-2-ene-1-thiol} + 3\text{Cl}2 + \text{H}2\text{O} \rightarrow \text{Oct-2-ene-1-sulfonyl chloride} + 4\text{HCl}
$$
Reaction conditions require strict temperature control (0–5°C) to prevent alkene degradation.
Friedel-Crafts Sulfonylation
Despite limitations, sulfonylation of 4-methyltoluene can proceed under high-pressure conditions with Lewis acid catalysts (e.g., AlCl₃):
$$
\text{4-Methyltoluene} + \text{Oct-2-ene-1-sulfonyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene} + \text{HCl}
$$
Catalyst Screening :
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 10 | 120 | 42 |
| FeCl₃ | 10 | 120 | 28 |
Low yields reflect the incompatibility of Friedel-Crafts conditions with sulfonyl chlorides, necessitating alternative approaches.
Palladium-catalyzed cross-coupling reactions enable direct introduction of sulfonyl groups. The Suzuki-Miyaura coupling, for instance, can link a sulfonyl-containing boronic acid to a halogenated toluene derivative.
Preparation of Oct-2-ene-1-sulfonyl Boronic Acid
Oct-2-ene-1-sulfonyl boronic acid is synthesized via borylation of the corresponding sulfonyl chloride using bis(pinacolato)diboron:
$$
\text{Oct-2-ene-1-sulfonyl chloride} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dba)}_2} \text{Oct-2-ene-1-sulfonyl boronic acid} + 2\text{Cl}^-
$$
Coupling with 4-Bromo-1-methylbenzene
The boronic acid is coupled with 4-bromo-1-methylbenzene under Suzuki conditions:
$$
\text{4-Bromo-1-methylbenzene} + \text{Oct-2-ene-1-sulfonyl boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene} + \text{NaBr}
$$
Reaction Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Na₂CO₃ | Dioxane/H₂O | 80 | 65 |
| CsF | DMF | 100 | 58 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Thioether Oxidation | Mild conditions, high selectivity | Multi-step synthesis | 78–85 |
| Sulfonyl Chloride Route | Direct sulfonylation | Low yields, harsh conditions | 28–42 |
| Suzuki Coupling | Modular, scalable | Complex boronic acid synthesis | 58–65 |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfonated Benzenes
(a) 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene
- Structure: Benzene ring with methyl and 2-phenoxyethylsulfonyl substituents.
- Molecular Formula : C₁₅H₁₆O₃S.
- Molecular Mass : 276.35 g/mol.
- This may reduce solubility in nonpolar solvents compared to oct-2-ene derivatives .
(b) 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
- Structure : Sulfonyl group attached to a phenylethynyl substituent.
- Molecular Formula : C₁₅H₁₂O₂S.
- Key Differences : The ethynyl group enhances electron-withdrawing effects, increasing reactivity in click chemistry or cross-coupling reactions. The absence of an alkenyl chain limits conformational flexibility compared to the target compound .
(c) (E)-1-Methyl-4-(1-propenylsulphonyl)benzene
- Structure : Propenylsulfonyl group with a trans-configuration.
- This contrasts with the oct-2-ene chain, which may exhibit cis-trans isomerism and longer hydrophobic interactions .
Thioether Analogues
(a) Benzene, 1-methyl-4-(methylthio)
- Structure : Methylthio (–S–CH₃) substituent.
- Molecular Formula : C₈H₁₀S.
- Molecular Mass : 138.23 g/mol.
- Key Differences: The thioether group is less oxidized than sulfonyl, rendering it more susceptible to oxidation. Applications may include vulcanization or as a sulfur donor, unlike sulfonates, which are stable oxidants or surfactants .
(b) 1-Methyl-4-(methylthio)-benzene (from lignin decomposition)
Alkyl-Substituted Benzenes
(a) 1-Methyl-4-(1-methylpropyl)-benzene
- Structure : Branched sec-butyl substituent.
- Molecular Formula : C₁₁H₁₆.
- Molecular Mass : 148.24 g/mol.
- Key Differences : Hydrophobic alkyl chains dominate properties, making it suitable as a solvent or fuel additive. Lacks the polar sulfonyl group, reducing solubility in polar media .
(b) Benzyltoluene Isomers (e.g., 1-methyl-4-(phenylmethyl)-benzene)
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Key Substituent | Oxidation State of S |
|---|---|---|---|---|
| 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene | C₁₅H₂₀O₂S | ~272.38 (estimated) | Oct-2-ene-sulfonyl | +6 (sulfonyl) |
| 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene | C₁₅H₁₆O₃S | 276.35 | Phenoxyethyl-sulfonyl | +6 |
| Benzene, 1-methyl-4-(methylthio) | C₈H₁₀S | 138.23 | Methylthio | -2 (thioether) |
| 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene | C₁₅H₁₂O₂S | 264.32 | Phenylethynyl-sulfonyl | +6 |
Key Research Findings
Electronic Effects : Sulfonyl groups in analogues like 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions .
Thermal Stability : Sulfonated compounds exhibit higher decomposition temperatures (>250°C) compared to thioethers (<200°C) due to strong S=O bonds .
Solubility: Alkenyl chains (e.g., oct-2-ene) improve solubility in nonpolar solvents, whereas phenoxy or ethynyl groups enhance compatibility with polar matrices .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene, and how are critical intermediates characterized?
- Methodology : The synthesis typically involves sulfonylation of a toluene derivative. For example, sulfonyl chloride derivatives can react with substituted benzene rings under controlled conditions. Characterization of intermediates often employs 1H NMR spectroscopy (e.g., chemical shifts at δ 2.35 ppm for methyl groups and δ 7.2–7.8 ppm for aromatic protons) and mass spectrometry to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling sulfonated aromatic compounds like 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene?
- Methodology :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Waste must be segregated and treated by professional waste management services to prevent environmental contamination .
- Refer to UN GHS guidelines (Section 4) for first-aid measures, including immediate medical consultation for accidental exposure .
Q. How can researchers verify the purity and stability of this compound under varying experimental conditions?
- Methodology :
- Chromatography (HPLC or GC-MS) with standardized mobile phases (e.g., methanol-buffer mixtures) ensures purity .
- Stability studies under oxidative/reductive conditions (e.g., using Selectfluor for fluorination or NaBH4 for reduction) can assess reactivity .
Advanced Research Questions
Q. What mechanistic insights exist for sulfonyl-group participation in transition-metal-free reactions involving this compound?
- Methodology : Computational studies (e.g., DFT calculations) analyze transition states (TS1) in allylic fluorination or sulfonylation reactions. Energy barriers and regioselectivity can be modeled using software like Gaussian, with validation via isotopic labeling (e.g., deuterated analogs) .
Q. How does the electronic nature of the sulfonyl group influence aromatic substitution patterns in derivatives of 1-Methyl-4-(oct-2-ene-1-sulfonyl)benzene?
- Methodology :
- Hammett substituent constants (σ values) quantify electron-withdrawing effects of sulfonyl groups, directing electrophilic substitution to meta/para positions.
- Experimental validation via nitration or halogenation reactions, monitored by X-ray crystallography or NMR , confirms regiochemical outcomes .
Q. What challenges arise in synthesizing sterically hindered derivatives, and how can they be mitigated?
- Methodology : Steric hindrance from the oct-2-ene sulfonyl group complicates nucleophilic substitutions. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate reactive sites.
- Photoredox catalysis (e.g., 4CzIPN) to activate inert bonds under mild conditions .
Contradictions and Research Gaps
- Synthetic Routes : and describe divergent conditions for sulfonylation (e.g., solvent polarity, catalyst choice), necessitating optimization for specific applications.
- Biological Activity : While sulfonamides are known for antimicrobial properties (e.g., ), no direct data exists for this compound, highlighting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
